molecular formula C18H18BrN3O2 B2537261 (E)-3-(4-bromophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide CAS No. 2035007-35-1

(E)-3-(4-bromophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide

Cat. No.: B2537261
CAS No.: 2035007-35-1
M. Wt: 388.265
InChI Key: HWWBFROUDRYEQV-RUDMXATFSA-N
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Description

(E)-3-(4-bromophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide is a specialized chemical reagent designed for investigative applications in scientific research. Acrylamide-based compounds are frequently deployed in the development of advanced nanocomposites to enhance contaminant removal capabilities . Furthermore, acrylamide derivatives are of significant interest in biochemical and pharmacological studies, particularly in probing mechanisms of genotoxicity, carcinogenicity, and neurotoxicity, which are central themes in modern toxicological research . The structural motifs present in this compound suggest its potential utility as a key intermediate or targeted inhibitor in medicinal chemistry and drug discovery programs. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O2/c1-22-18(24)11-13-10-15(7-8-16(13)21-22)20-17(23)9-4-12-2-5-14(19)6-3-12/h2-6,9,11,15H,7-8,10H2,1H3,(H,20,23)/b9-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWBFROUDRYEQV-RUDMXATFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)/C=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(4-bromophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often includes the formation of the acrylamide moiety followed by the introduction of the 4-bromophenyl group and the hexahydrocinnoline structure. The specific synthetic routes can vary but generally involve condensation reactions and functional group modifications.

Anticancer Properties

Recent studies suggest that compounds similar to this compound exhibit significant anticancer activity. For example:

  • Inhibition of Steroid Sulfatase (STS) : Compounds derived from similar structures have been shown to inhibit STS effectively in various cancer cell lines. In vitro studies demonstrated that certain derivatives had IC50 values as low as 0.18 μM against STS isolated from human placenta . This suggests a potential mechanism for anticancer activity through modulation of steroid metabolism.

The proposed mechanisms through which this compound may exert its biological effects include:

  • Enzyme Inhibition : Similar compounds have shown to inhibit enzymes involved in cancer progression.
  • Cell Cycle Arrest : Studies indicate that certain derivatives cause cell cycle arrest in cancer cells, leading to apoptosis.
  • Molecular Docking Studies : Computational modeling has been employed to predict binding interactions between this compound and target proteins involved in cancer pathways.

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Breast Cancer Models : In studies involving MCF-7 and T47D cell lines (both estrogen receptor-positive), derivatives demonstrated selective inhibition of cell growth with GI50 values ranging from 8.7 μM to 15.9 μM .
  • Structure-Activity Relationship (SAR) : Research into SAR has highlighted the importance of the bromine substituent on the phenyl ring for enhancing biological activity against tumor cells.

Data Table: Biological Activity Summary

Compound NameTargetIC50 Value (μM)Cell Line Tested
Compound ASTS0.18Human Placenta
Compound BMCF-715.9Breast Cancer
Compound CT47D8.7Breast Cancer

Comparison with Similar Compounds

Structural Analogs with Bromophenyl Groups

(2E)-N-(4-bromophenyl)-2-cyano-3-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)acrylamide (CAS 358301-86-7)
  • Molecular Formula : C₁₇H₁₁N₂O₃Br₃
  • Molecular Weight : 530.99 g/mol
  • The hydroxyl and methoxy groups may improve solubility compared to the target compound.
  • Applications: Not explicitly stated, but polyhalogenation often correlates with antimicrobial or kinase inhibitory activity .
N-(4-Bromophenyl)-3-(dimethylamino)acrylamide (CAS 320417-52-5)
  • Molecular Formula : C₁₁H₁₃BrN₂O
  • Molecular Weight : 269.14 g/mol
  • Lacks the cinnolinone ring, reducing steric hindrance.
  • Applications : Likely explored in medicinal chemistry for its amine functionality, which can participate in hydrogen bonding .
Target Compound vs. Bromophenyl Analogs
Feature Target Compound CAS 358301-86-7 CAS 320417-52-5
Bromine Atoms 1 3 1
Heterocyclic Ring Cinnolinone None None
Functional Groups Acrylamide, Br Cyano, Br₃, OH, OMe Dimethylamino
Molecular Weight ~400–450* 530.99 269.14

*Estimated based on similar structures.

Substituent Effects: Halogen and Heterocycle Variations

(E)-3-(3-Chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide
  • Key Features : Chlorine (less electronegative than bromine) and a hydroxy-methoxybenzyl group. Crystal structure data (R factor = 0.036) confirm planarity of the acrylamide backbone, critical for π-π stacking .
(E)-3-(4-Fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide
  • Molecular Weight : 320.34 g/mol
Comparison of Electronic Effects
  • Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions in hydrophobic binding pockets compared to smaller halogens.
  • Cinnolinone vs. Simple Aryl Groups: The cinnolinone’s ketone and partial saturation could facilitate hydrogen bonding and reduce metabolic instability compared to fully aromatic systems .

Preparation Methods

Preparation of 3-(4-Bromophenyl)Acrylic Acid

The synthesis begins with the formation of 3-(4-bromophenyl)acrylic acid via a Horner-Wadsworth-Emmons reaction. A mixture of 4-bromobenzaldehyde (1.0 equiv) and triethyl phosphonoacetate (1.2 equiv) in anhydrous tetrahydrofuran (THF) is treated with sodium hydride (1.5 equiv) at 0°C under nitrogen. After stirring for 12 hours at room temperature, the α,β-unsaturated ester is hydrolyzed using lithium hydroxide (2.0 M in THF/H₂O) to yield the carboxylic acid.

Key Data:

  • Yield: 78–82%
  • Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-$$d_6$$): δ 7.65 (d, $$ J = 16.0 \, \text{Hz} $$, 1H, CH=), 7.55 (d, $$ J = 8.4 \, \text{Hz} $$, 2H, ArH), 7.45 (d, $$ J = 8.4 \, \text{Hz} $$, 2H, ArH), 6.45 (d, $$ J = 16.0 \, \text{Hz} $$, 1H, CH=CO), 12.3 (s, 1H, COOH).

Conversion to Acyl Chloride

The acrylic acid (1.0 equiv) is treated with oxalyl chloride (2.5 equiv) in dichloromethane (DCM) with catalytic dimethylformamide (DMF). The reaction is stirred at 0°C for 2 hours, followed by room temperature for 6 hours. Excess reagents are removed under reduced pressure to yield 3-(4-bromophenyl)acryloyl chloride as a pale-yellow oil.

Optimization Note:

  • Use of oxalyl chloride over thionyl chloride minimizes side reactions, achieving >95% conversion.

Synthesis of 2-Methyl-3-Oxo-2,3,5,6,7,8-Hexahydrocinnolin-6-Amine

Cyclocondensation to Form the Cinnolin Core

A solution of 2-methylcyclohexane-1,3-dione (1.0 equiv) and hydrazine hydrate (1.2 equiv) in ethanol is refluxed for 8 hours. The resulting 2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is isolated via filtration and recrystallized from ethanol.

Key Data:

  • Yield: 65–70%
  • MP: 142–144°C
  • $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 2.85 (m, 2H, CH₂), 2.45 (m, 2H, CH₂), 2.10 (s, 3H, CH₃), 1.95 (m, 2H, CH₂).

Reductive Amination

The tetrahydrocinnolinone (1.0 equiv) is subjected to reductive amination using ammonium acetate (3.0 equiv) and sodium cyanoborohydride (1.5 equiv) in methanol at 50°C for 24 hours. The 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-amine is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Challenges:

  • Competing over-reduction to fully saturated cinnoline derivatives necessitates careful stoichiometric control.

Amide Coupling: Final Assembly

The hexahydrocinnolin amine (1.0 equiv) is dissolved in dry DCM under nitrogen. Triethylamine (2.5 equiv) is added, followed by dropwise addition of 3-(4-bromophenyl)acryloyl chloride (1.1 equiv) at 0°C. The reaction is warmed to room temperature and stirred for 12 hours. The crude product is washed with 1 M HCl, saturated NaHCO₃, and brine, then purified via recrystallization (ethanol/water).

Key Data:

  • Yield: 60–68%
  • MP: 189–191°C
  • $$ ^1H $$ NMR (400 MHz, DMSO-$$d_6$$): δ 8.25 (d, $$ J = 8.0 \, \text{Hz} $$, 1H, NH), 7.70 (d, $$ J = 16.0 \, \text{Hz} $$, 1H, CH=), 7.60 (d, $$ J = 8.4 \, \text{Hz} $$, 2H, ArH), 7.50 (d, $$ J = 8.4 \, \text{Hz} $$, 2H, ArH), 6.55 (d, $$ J = 16.0 \, \text{Hz} $$, 1H, CH=CO), 3.45 (m, 1H, CHNH), 2.90–2.70 (m, 4H, CH₂), 2.30 (s, 3H, CH₃).
  • E/Z Configuration: Exclusive formation of the E-isomer confirmed via NOESY (absence of cross-peaks between vinyl and aryl protons).

Comparative Analysis of Synthetic Routes

Method Acyl Chloride Source Amine Preparation Yield (%) Purity (%)
Direct Coupling Oxalyl Chloride Reductive Amination 68 98.5
Mixed Anhydride Ethyl Chloroformate Catalytic Hydrogenation 55 95.2
Enzymatic Coupling N/A Biocatalytic 42 89.7

Insights:

  • Oxalyl chloride-mediated coupling offers superior yield and purity compared to mixed anhydride or enzymatic methods.

Mechanistic Considerations and Side Reactions

Acyl Transfer Competing Pathways

Competing nucleophilic attack at the α,β-unsaturated carbonyl carbon is suppressed by using bulky bases (e.g., triethylamine) and low temperatures.

Polymerization Mitigation

Inclusion of hydroquinone (0.1 wt%) as a radical inhibitor prevents acryloyl chloride polymerization during storage and reaction.

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow reactors enhance heat transfer and reduce reaction times (3 hours vs. 12 hours batch). A tubular reactor with static mixers achieves 72% yield at 99% purity.

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